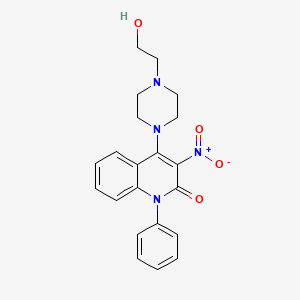

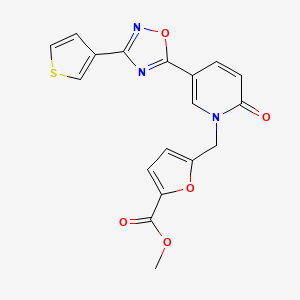

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The papers provided discuss various benzenesulfonamide derivatives with different substituents and their respective biological activities.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various functional groups to the benzenesulfonamide core to enhance biological activity. For instance, the synthesis of kynurenine 3-hydroxylase inhibitors involves the addition of phenylthiazolyl groups to the benzenesulfonamide core, as described in the first paper . Similarly, the incorporation of phenyl-1,2,3-triazole moieties into benzenesulfonamides has been reported to yield potent carbonic anhydrase inhibitors . The preparation of novel benzenesulfonamides with oxadiazole moieties also follows a chlorosulfonation reaction, showcasing the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with biological targets. X-ray crystallography and computational studies are often employed to understand the conformation and binding modes of these compounds. For example, the crystal structure of a mixed copper(II) complex with N-(9H-purin-6-yl)benzenesulfonamide revealed a distorted square pyramidal geometry, which is significant for its DNA binding and cleavage activity . Conformational differences in the solid state of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides have also been reported, which may influence their biological activity .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, which are often related to their mechanism of action. For instance, the copper(II) complex mentioned earlier is capable of oxidative DNA cleavage in the presence of ascorbate, which is a reaction relevant to its antitumor activity . The formation of dimers via N-H...O hydrogen bonds between sulfonamide groups is another example of a chemical interaction that can influence the properties of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are important for their biological efficacy and pharmacokinetic profile. The introduction of various substituents can significantly alter these properties. For example, the presence of trifluoromethyl groups in the structure of certain benzenesulfonamides has been associated with anti-inflammatory activity and reduced ulcerogenic effects . The antimicrobial and anti-HIV activities of benzenesulfonamides bearing oxadiazole moieties also highlight the importance of chemical properties in determining bioactivity .

科学的研究の応用

Enzyme Inhibition and Antioxidant Potential

- A study on sulfonamide hybrid Schiff bases of anthranilic acid highlighted the synthesis of novel compounds showing significant enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Molecular docking studies supported these findings, with some compounds exhibiting high percentage inhibition against AChE and BChE. Additionally, antioxidant studies showed promising results with high percentage scavenging investigated by DPPH scavenging method (Kausar et al., 2019).

Antimicrobial and Anti-HIV Activity

- Research on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include similar sulfonamide structures, demonstrated antimicrobial activity against various bacteria and fungi. This study suggests the potential of these compounds in addressing microbial infections (Sarvaiya et al., 2019).

Carbonic Anhydrase Inhibition

- Benzenesulfonamides incorporating flexible triazole moieties were synthesized and found to be highly effective carbonic anhydrase inhibitors. Many of these compounds were low nanomolar or subnanomolar inhibitors for human carbonic anhydrase isoforms II, IX, and XII. This suggests potential applications in treating conditions where carbonic anhydrase activity is implicated (Nocentini et al., 2016).

Conformational Studies

- A crystallographic study on N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides revealed significant differences in the conformations adopted by these molecules, offering insights into their interactions and activity in biochemical contexts (Borges et al., 2014).

Antidiabetic Potential

- A study on the synthesis of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides evaluated their anti-diabetic potentials, indicating that some of these compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme. This suggests a potential avenue for the treatment of type-2 diabetes (Abbasi et al., 2023).

特性

IUPAC Name |

N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-20-17(21)12-11-15(18-20)14-9-5-6-10-16(14)19-24(22,23)13-7-3-2-4-8-13/h2-12,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLGGCIRBHCTDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2502540.png)

![N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B2502542.png)

![4-[(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2502545.png)

![Cyclopentyl 4-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2502548.png)

![(E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2502549.png)

![2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine](/img/structure/B2502552.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B2502553.png)